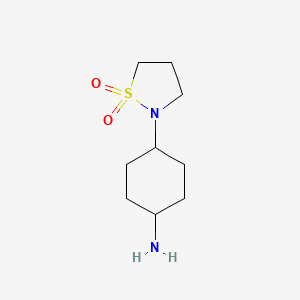
2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminocyclohexyl)-1lambda6,2-thiazolidine-1,1-dione is a useful research compound. Its molecular formula is C9H18N2O2S and its molecular weight is 218.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Privileged Scaffold in Drug Discovery
Thiazolidine derivatives, including rhodanines and thiazolidine-2,4-diones, are recognized as privileged scaffolds in drug discovery. These compounds, through various chemical modifications, exhibit a broad spectrum of pharmacological activities. They have been identified as potent hits against multiple prokaryotic and eukaryotic targets, leading to the development of compounds that modulate enzymes or receptors with selectivity and potent pharmacological activities. The adaptability of the thiazolidine ring for chemical derivatization makes these compounds remain significant in drug discovery efforts, particularly in targeting diseases like type II diabetes mellitus and diabetic complications (Tomašič & Masic, 2009).
Thiazolidine-2,4-dione Derivatives in Pathological Conditions
Thiazolidine-2,4-dione is a heterocyclic nucleus extensively explored for designing novel agents implicated in various pathophysiological conditions such as diabetes, cancer, arthritis, inflammation, microbial infections, and melanoma. The shift towards structure-based drug design emphasizes the importance of understanding molecular interactions between thiazolidine-2,4-dione derivatives and their protein targets. This knowledge aids in designing new molecules with improved efficacy by manipulating these interactions for therapeutic benefits across a spectrum of diseases (Navriti Chadha et al., 2015).
Selective Cytotoxic and Genotoxic Activities
Specific thiazolidine-2,4-dione derivatives have shown selective cytotoxic and genotoxic activities against cancer cell lines, such as the NCI-H292 human lung carcinoma cells. These compounds induce apoptosis and genotoxicity selectively in cancer cells without affecting normal cells, highlighting their potential in cancer therapy. Such selective activity provides a promising approach to cancer treatment, focusing on minimizing harm to healthy tissues (M. D. Rodrigues et al., 2018).
Antibacterial and Antifungal Activities
Thiazolidine-2,4-dione derivatives have been synthesized with significant antibacterial and antifungal activities. These activities are particularly notable against Gram-positive bacteria and fungal isolates, presenting a valuable avenue for developing new antimicrobial agents. The structural diversity among these compounds allows for the exploration of various biological activities, contributing to the development of novel therapeutics for infectious diseases (S. Mohanty et al., 2015).
Propiedades
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h8-9H,1-7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTHSCUBKVMHLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2CCC(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2850487.png)
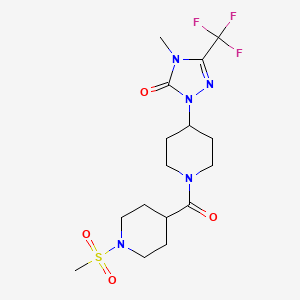
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2850490.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2850492.png)
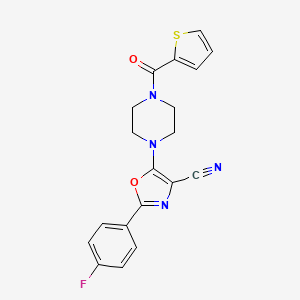
![4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2850494.png)
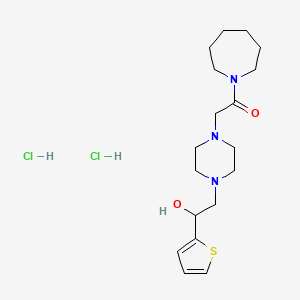
![Ethyl 4-oxo-3-phenyl-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2850496.png)
![3-(2-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2850497.png)
![4-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2850498.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2850501.png)
![(E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine](/img/structure/B2850502.png)
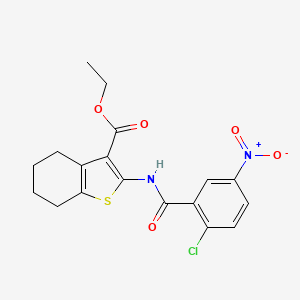
![2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2850506.png)
